molecular formula C15H16N2S B2695684 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 183667-89-2

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2695684
CAS No.: 183667-89-2
M. Wt: 256.37
InChI Key: WWHHKTQDRPGZGZ-UHFFFAOYSA-N
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Description

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound based on the imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system recognized for its broad spectrum of pharmacological activities in medicinal chemistry research . The imidazothiazole core is a privileged structure in drug design, with derivatives demonstrating significant biological potential, including carbonic anhydrase inhibition , antimycobacterial activity , and anticancer properties . The specific incorporation of a 4-tert-butylphenyl substituent at the 6-position is designed to modulate the compound's physicochemical properties, potentially enhancing lipophilicity and influencing its interaction with biological targets. This is supported by research on analogous structures, where substitutions on the phenyl ring at the 6-position have been shown to be critical for biological activity . For instance, closely related imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have exhibited selective inhibitory activity against the human carbonic anhydrase II (hCA II) enzyme, an important target for conditions like glaucoma and epilepsy . Furthermore, the imidazothiazole scaffold is found in compounds investigated as novel antimycobacterial agents against Mycobacterium tuberculosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-15(2,3)12-6-4-11(5-7-12)13-10-17-8-9-18-14(17)16-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHHKTQDRPGZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Reactivity of the Imine (C=N) Group

The sulfanyliminomethyl group is central to the compound’s reactivity, enabling transformations typical of Schiff bases.

Hydrolysis

Under acidic or basic conditions, the imine bond undergoes hydrolysis to regenerate the parent aldehyde and amine. For example:

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-olH2O/H+2-hydroxy-1-naphthaldehyde+4-methylbenzenethiolamine\text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol} \xrightarrow{\text{H}_2\text{O/H}^+} \text{2-hydroxy-1-naphthaldehyde} + \text{4-methylbenzenethiolamine}

This reaction is analogous to the hydrolysis of structurally related hydrazones and imines observed in azo dye synthesis protocols .

Reduction

The C=N bond is susceptible to reduction by agents like sodium borohydride (NaBH4_4) or catalytic hydrogenation (H2_2, Pd/C), yielding a secondary amine:

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-olNaBH41-[(4-methylphenyl)sulfanylmethylamino]naphthalen-2-ol\text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol} \xrightarrow{\text{NaBH}_4} \text{1-[(4-methylphenyl)sulfanylmethylamino]naphthalen-2-ol}

Similar reductions are documented in the synthesis of amino-substituted naphthols .

Nucleophilic Addition

Nucleophiles such as Grignard reagents or cyanide attack the electrophilic imine carbon, forming substituted amines. For instance, reaction with methylmagnesium bromide produces:

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol+CH3MgBr1-[(4-methylphenyl)sulfanylmethyl(methyl)amino]naphthalen-2-ol\text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol} + \text{CH}_3\text{MgBr} \rightarrow \text{1-[(4-methylphenyl)sulfanylmethyl(methyl)amino]naphthalen-2-ol}

Sulfur-Based Reactivity

The thioether (-S-) moiety participates in oxidation and alkylation reactions.

Oxidation

Treatment with oxidizing agents like hydrogen peroxide (H2_2O2_2) converts the thioether to sulfoxide or sulfone derivatives:

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-olH2O21-[(E)-(4-methylphenyl)sulfinyliminomethyl]naphthalen-2-ol(sulfoxide)\text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol} \xrightarrow{\text{H}_2\text{O}_2} \text{1-[(E)-(4-methylphenyl)sulfinyliminomethyl]naphthalen-2-ol} \quad \text{(sulfoxide)} excessH2O21-[(E)-(4-methylphenyl)sulfonyliminomethyl]naphthalen-2-ol(sulfone)\xrightarrow[\text{excess}]{\text{H}_2\text{O}_2} \text{1-[(E)-(4-methylphenyl)sulfonyliminomethyl]naphthalen-2-ol} \quad \text{(sulfone)}

This behavior aligns with oxidation patterns of aryl thioethers .

Alkylation

The sulfur atom can act as a nucleophile, reacting with alkyl halides to form sulfonium salts:

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol+CH3I1-[(E)-(4-methylphenyl)(methyl)sulfonium-iminomethyl]naphthalen-2-ol iodide\text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol} + \text{CH}_3\text{I} \rightarrow \text{1-[(E)-(4-methylphenyl)(methyl)sulfonium-iminomethyl]naphthalen-2-ol iodide}

Naphthalen-2-ol Reactions

The hydroxyl group on the naphthalene ring undergoes typical phenolic reactions.

O-Alkylation/Acylation

In alkaline media, the hydroxyl group reacts with alkyl halides or acyl chlorides:

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol+CH3COClNaOH1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-yl acetate\text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol} + \text{CH}_3\text{COCl} \xrightarrow{\text{NaOH}} \text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-yl acetate}

Such transformations are common in naphthol chemistry, as seen in azo dye coupling reactions .

Metal Complexation

The phenolic -OH and imine groups enable chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}):

Compound+CuSO4Cu(II) complex(λmax450 nm)\text{Compound} + \text{CuSO}_4 \rightarrow \text{Cu(II) complex} \quad (\lambda_{\text{max}} \approx 450\ \text{nm})

Similar complexes are utilized in catalytic and photophysical applications .

Cyclization and Heterocycle Formation

Intramolecular reactions can yield fused heterocycles. For example, heating under dehydrating conditions promotes cyclization:

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-olΔBenzo[f][1][4]thiazine derivative\text{1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol} \xrightarrow{\Delta} \text{Benzo[f][1][4]thiazine derivative}

This reactivity mirrors cyclizations observed in naphthol-thioether systems .

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Key References
Imine hydrolysisH2_2O, H+^+ or OH^-2-hydroxy-1-naphthaldehyde + 4-methylbenzenethiolamine
Imine reductionNaBH4_4, H

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit substantial anticancer activity. Specifically, 6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole has shown promise in inhibiting cell proliferation across various cancer cell lines. The compound's mechanism includes interference with critical cellular signaling pathways, which is essential for tumor growth and survival. For instance, studies have demonstrated its efficacy against different cancer types by disrupting the function of proteins involved in cancer progression.

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant activity against a range of bacterial strains and fungi. The structural characteristics of this compound contribute to its ability to penetrate microbial cell walls and exert toxic effects on pathogens. This makes it a candidate for further development as an antimicrobial agent .

Carbonic Anhydrase Inhibition
Another notable application is in the inhibition of carbonic anhydrase enzymes. Compounds derived from imidazo[2,1-b][1,3]thiazole have been synthesized and tested for their ability to selectively inhibit specific isoforms of carbonic anhydrase. These enzymes play crucial roles in various physiological processes and are implicated in diseases like glaucoma and cancer. The selective inhibition observed with this compound suggests potential therapeutic applications in treating conditions related to abnormal carbonic anhydrase activity .

Case Studies

Several studies have explored the applications of imidazo[2,1-b][1,3]thiazole derivatives in clinical settings:

  • Antitubercular Activity : A series of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative showed an IC50 value of 2.32 μM against the pathogen without significant toxicity towards human lung fibroblast cells .
  • HCV Inhibition : Another study focused on developing inhibitors for Hepatitis C Virus using imidazo[2,1-b][1,3]thiazole scaffolds. Two potent leads demonstrated effective inhibition against HCV NS4B with EC50 values as low as 16 nM. These findings suggest that further optimization could lead to new antiviral therapies targeting hepatitis viruses .

Mechanism of Action

The mechanism by which 6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary based on the specific biological context .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent Key Properties Applications/Findings References
6-(4-Tert-butylphenyl) 4-Tert-butylphenyl - Bulky, lipophilic group; enhances steric hindrance
- Potential thermal stability
Likely utility in phosphorescent materials (inference from methyl/CF₃ analogues)
6-(4-Methylphenyl) 4-Methylphenyl - Moderate steric effects
- Electron-donating
Used in Ir(III) complexes for red phosphorescence (λem: ~609 nm)
6-(4-Bromophenyl) 4-Bromophenyl - Electron-withdrawing
- Increases molecular weight
Safety concerns (GHS hazard classification); used in intermediate synthesis
6-(4-Chlorophenyl) 4-Chlorophenyl - Electron-withdrawing
- Enhances reactivity for further functionalization
Carboxylic acid derivatives (e.g., 3-carboxylic acid) for drug discovery
6-(4-Nitrophenyl) 4-Nitrophenyl - Strong electron-withdrawing
- Reduces solubility in polar solvents
Limited biological activity data; structural studies highlight planar aromaticity
6-(4-Methoxyphenyl) 4-Methoxyphenyl - Electron-donating (OCH₃)
- Improves solubility in polar solvents
Synthesized via condensation; structural characterization by NMR/IR
6-(Naphthyl) Naphthyl - Extended π-conjugation
- Enhances luminescence
Ir(III) complexes show tunable emission (λem: 557–619 nm) and high ΦPL (up to 55.5%)

Solubility and Stability

  • Solubility: Methoxy and nitro groups enhance polar solvent solubility, while tert-butyl and naphthyl groups favor non-polar solvents .
  • Thermal Stability : Bulky substituents (tert-butyl, naphthyl) improve thermal stability, critical for optoelectronic device longevity .

Biological Activity

6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. The compound's molecular formula is C15H16N2SC_{15}H_{16}N_{2}S with a molecular weight of 256.366 g/mol. Characterization techniques such as NMR and mass spectrometry confirm its structure.

PropertyValue
CAS Number183667-89-2
Molecular FormulaC15H16N2S
Molecular Weight256.366 g/mol
PurityNot specified

Anticancer Activity

Research has shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer properties. For instance, a study highlighted the activity of related compounds against FLT3-dependent human acute myeloid leukemia (AML) cell lines. Specifically, one derivative demonstrated an IC50 value of 0.002μM0.002\mu M against the MV4-11 cell line, indicating potent anti-cancer efficacy .

Carbonic Anhydrase Inhibition

Another important aspect of the biological activity of this compound is its inhibition of carbonic anhydrase (CA) isoforms. In a recent study, various imidazo[2,1-b][1,3]thiazole derivatives were screened for their inhibitory effects on CA II and other isoforms. The compound showed selective inhibition with K_i values ranging from 57.757.7 to 98.2μM98.2\mu M, particularly favoring CA II over CA IX and CA XII .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents significantly influences the biological activity of imidazo[2,1-b][1,3]thiazole derivatives. The introduction of a tert-butyl group at the para position of the phenyl ring enhances lipophilicity and bioactivity. Compounds with electron-withdrawing groups in specific positions also exhibited improved activity against various targets .

Study on Anti-AML Activity

In a detailed investigation into anti-AML activity, researchers synthesized a series of derivatives based on imidazo[2,1-b][1,3]thiazole. Among these compounds, one exhibited remarkable potency against FLT3 kinase with an IC50 value of 0.022μM0.022\mu M. This finding underscores the potential for developing targeted therapies for AML using modified imidazo[2,1-b][1,3]thiazole compounds .

Evaluation Against Mycobacterium tuberculosis

A separate study evaluated various thiazole derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds related to imidazo[2,1-b][1,3]thiazole demonstrated MIC values as low as 3.125μg/mL3.125\mu g/mL, indicating strong potential as therapeutic agents against tuberculosis .

Q & A

Q. What are the most efficient synthetic protocols for 6-(4-tert-butylphenyl)imidazo[2,1-b][1,3]thiazole?

A solvent-free Friedel-Crafts acylation method using Eaton’s reagent (P₂O₅·MsOH) achieves high yields (90–96%) under mild conditions. This protocol minimizes side reactions and simplifies purification by avoiding solvents. Key steps include substrate activation via acylation and cyclization, monitored by TLC and validated by NMR and melting-point analysis .

Q. How is the molecular structure of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming bond lengths, angles, and planarity of the fused heterocyclic core. Complementary techniques include ¹H/¹³C NMR for functional group analysis and mass spectrometry for molecular weight confirmation. For example, crystal structures of related analogs reveal dihedral angles <5° between aromatic rings, ensuring structural rigidity .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Standardized in vitro assays against Mycobacterium tuberculosis (MIC values) and cancer cell lines (IC₅₀) are employed. Derivatives are tested for dose-dependent activity, with results tabulated to compare substituent effects (e.g., tert-butyl vs. nitro groups). Data from Table 3 in antimycobacterial studies highlight structure-dependent potency variations .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining selectivity?

Computational tools (e.g., quantum chemical calculations) predict energy barriers for intermediate steps, enabling targeted optimization. Solvent-free protocols reduce waste, while microwave-assisted synthesis (e.g., 130°C, 45 minutes) enhances reaction rates and reproducibility, as demonstrated in fused heterocycle synthesis .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Reproduce assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. Cross-validate using structural analogs: For instance, fluorophenyl derivatives may exhibit enhanced bioavailability over chlorophenyl variants due to electronegativity differences. Crystallographic data can correlate steric effects with activity .

Q. What computational strategies guide the design of novel derivatives with improved bioactivity?

Density functional theory (DFT) models predict electron density distribution and reactive sites. Molecular docking simulations identify binding affinities to targets like HIV-1 protease or tumor necrosis factor (TNF-α). Reaction path search algorithms prioritize synthetic routes with minimal side products, validated by experimental feedback loops .

Q. What methodologies elucidate structure-activity relationships (SAR) for this scaffold?

Systematic substitution at the 4-tert-butylphenyl or imidazo-thiazole positions is analyzed via bioactivity heatmaps. For example:

Substituent PositionBiological Activity (IC₅₀, μM)Key Finding
6-(4-Nitrophenyl)2.1 (Anticancer)Enhanced electron-withdrawing effects
6-(4-Methoxyphenyl)8.7 (Antifungal)Steric hindrance reduces potency
Data from analogs suggest electron-deficient aryl groups improve antiproliferative activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for Friedel-Crafts acylation reactions?

Variability often stems from substrate purity or moisture sensitivity of Eaton’s reagent. Strict anhydrous conditions and pre-activated molecular sieves improve consistency. Cross-lab validation using NMR to quantify unreacted starting materials can identify yield-limiting steps .

Methodological Best Practices

Q. What analytical techniques are critical for purity assessment during synthesis?

High-resolution mass spectrometry (HRMS) and HPLC-MS (≥95% purity threshold) are essential. Melting-point deviations >2°C indicate impurities, necessitating recrystallization from ethanol/water mixtures .

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